

Physicochemical Properties of 6-(Pentafluorosulfanyl)benzoxazole: A Technical Guide

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Compound of Interest

Compound Name: 6-(Pentafluorosulfanyl)benzoxazole

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Abstract

The pentafluorosulfanyl (SF₅) group has emerged as a significant substituent in medicinal chemistry, often regarded as a "super-trifluoromethyl" group due to its potent electron-withdrawing nature, high lipophilicity, and exceptional stability.^{[1][2]} This technical guide focuses on the physicochemical properties of **6-(pentafluorosulfanyl)benzoxazole**, a heterocyclic compound of interest in drug discovery. Due to the limited availability of direct experimental data for this specific molecule in peer-reviewed literature, this document provides a comprehensive overview of the expected properties based on the well-established characteristics of the SF₅ group and the benzoxazole scaffold. Furthermore, it outlines detailed experimental protocols for the determination of key physicochemical parameters and a plausible synthetic route.

Introduction to the Pentafluorosulfanyl Group and Benzoxazole Core

The SF₅ group is a unique functional group characterized by its octahedral geometry, high electronegativity, and substantial steric bulk.^[3] Its strong electron-withdrawing properties can significantly influence the acidity and basicity of a molecule, while its high lipophilicity can

enhance membrane permeability and metabolic stability.[2][3] The benzooxazole core is a privileged scaffold in medicinal chemistry, present in numerous biologically active compounds. [4][5] The combination of these two moieties in **6-(pentafluorosulfanyl)benzooxazole** is anticipated to yield a molecule with distinct physicochemical and pharmacological properties.

Predicted Physicochemical Properties

While direct experimental data for **6-(pentafluorosulfanyl)benzooxazole** is not readily available, the following properties can be predicted based on the known effects of the SF₅ group and data from analogous compounds.

Table 1: Predicted Physicochemical Properties of 6-(Pentafluorosulfanyl)benzooxazole

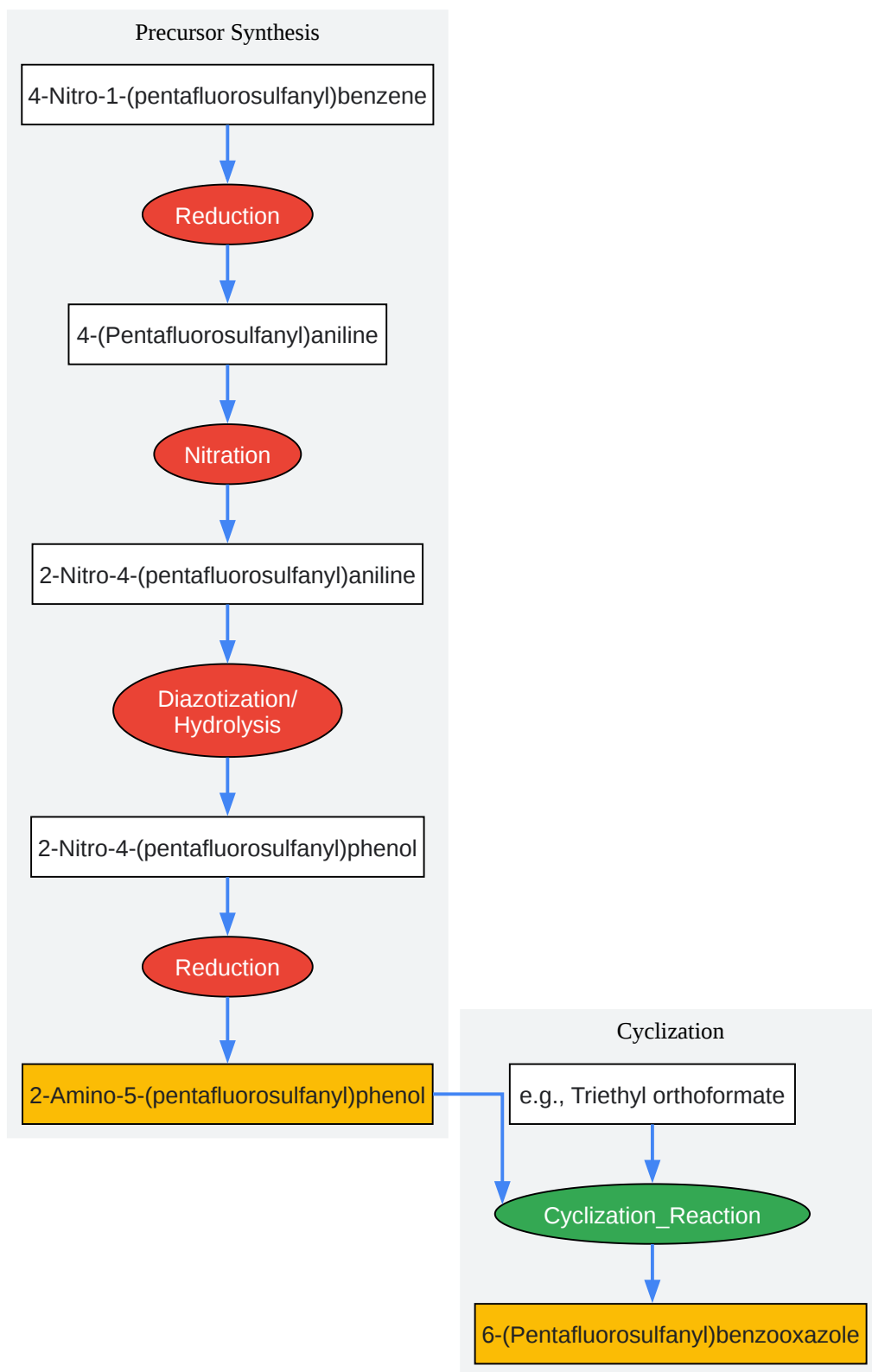
Property	Predicted Value/Range	Rationale
Molecular Weight	257.17 g/mol	Calculated from the molecular formula C ₇ H ₄ F ₅ NOS
LogP (o/w)	3.5 - 4.5	The SF ₅ group is significantly more lipophilic than a hydrogen or even a trifluoromethyl group.[3][6]
Aqueous Solubility	Low	The high lipophilicity conferred by the SF ₅ group is expected to result in low aqueous solubility.[6]
pKa (of protonated benzoxazole)	< 2	The strong electron-withdrawing nature of the SF ₅ group at the 6-position will significantly decrease the basicity of the benzoxazole nitrogen. The pKa of aniline is reduced by the presence of electron-withdrawing groups.[7]
Thermal Stability	High	The S-F bonds in the SF ₅ group are exceptionally strong, leading to high thermal and chemical stability.[2][8]

Synthesis

A specific synthetic protocol for **6-(pentafluorosulfanyl)benzoxazole** has not been detailed in the reviewed literature. However, a plausible route can be proposed based on the synthesis of structurally related SF₅-containing benzisoxazoles via the Davis reaction.[9][10] The key precursor would be 2-amino-5-(pentafluorosulfanyl)phenol.

Proposed Synthetic Pathway

The synthesis would likely involve the cyclization of 2-amino-5-(pentafluorosulfanyl)phenol with a suitable one-carbon synthon, such as an orthoformate or cyanogen bromide.



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Caption: Proposed synthetic workflow for **6-(pentafluorosulfanyl)benzoxazole**.

Experimental Protocols for Physicochemical Characterization

The following are detailed, standard protocols for determining the key physicochemical properties of **6-(pentafluorosulfanyl)benzoxazole**.

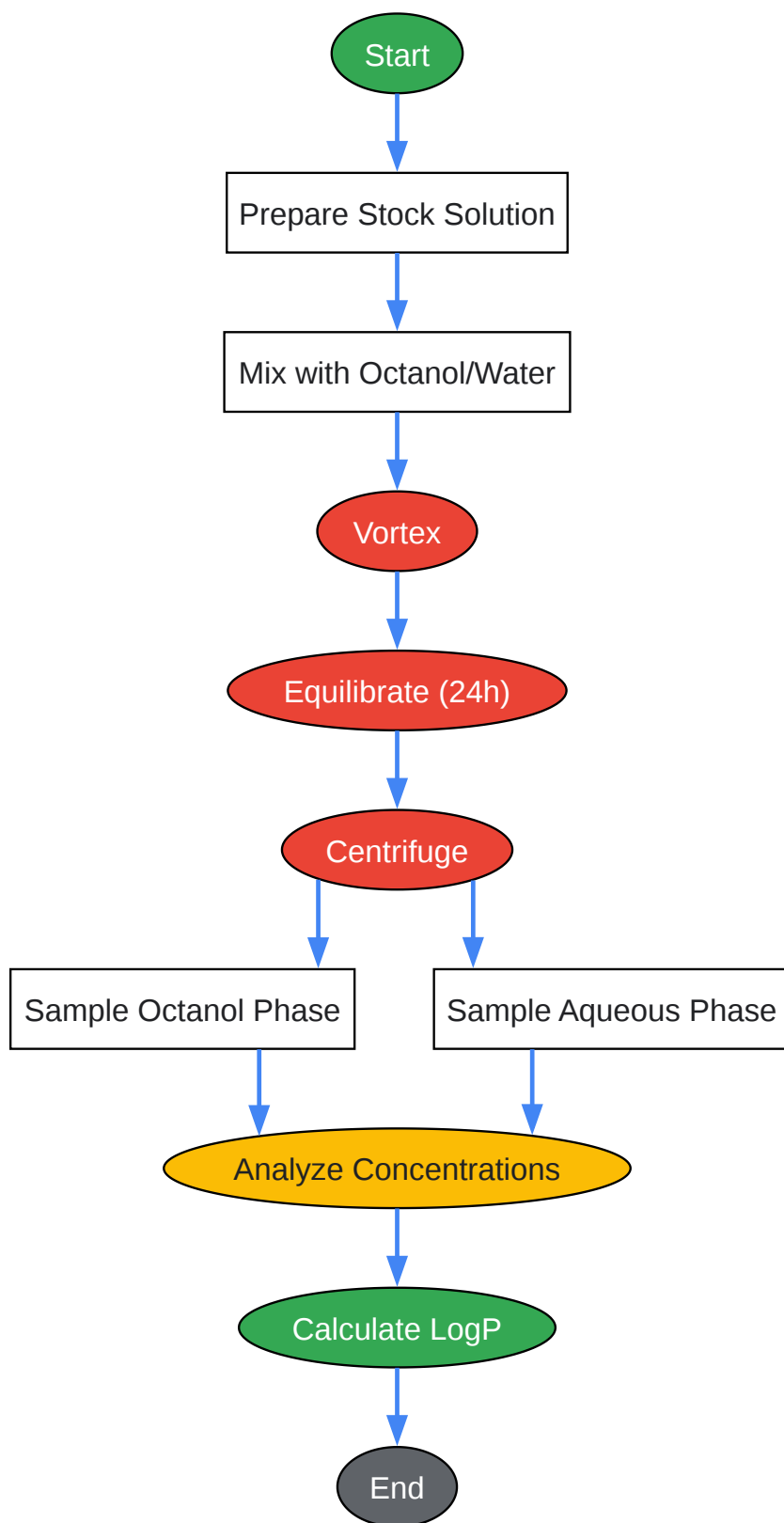
Determination of Octanol-Water Partition Coefficient (LogP) by Shake-Flask Method

This method directly measures the partitioning of a compound between n-octanol and water.

Protocol:

- Prepare a stock solution of **6-(pentafluorosulfanyl)benzoxazole** in a suitable solvent (e.g., DMSO).
- Add a small aliquot of the stock solution to a mixture of n-octanol and water (pre-saturated with each other) in a screw-cap tube. The final concentration of the compound should be such that it is detectable in both phases.
- Vortex the tube vigorously for 1-2 minutes to ensure thorough mixing.
- Place the tube on a shaker and agitate for 24 hours at a constant temperature (e.g., 25 °C) to allow for equilibration.
- Centrifuge the tube to ensure complete separation of the two phases.
- Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.
- Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV, LC-MS).

- Calculate the LogP value using the formula: $\text{LogP} = \log_{10}([\text{Concentration in octanol}] / [\text{Concentration in water}])$.



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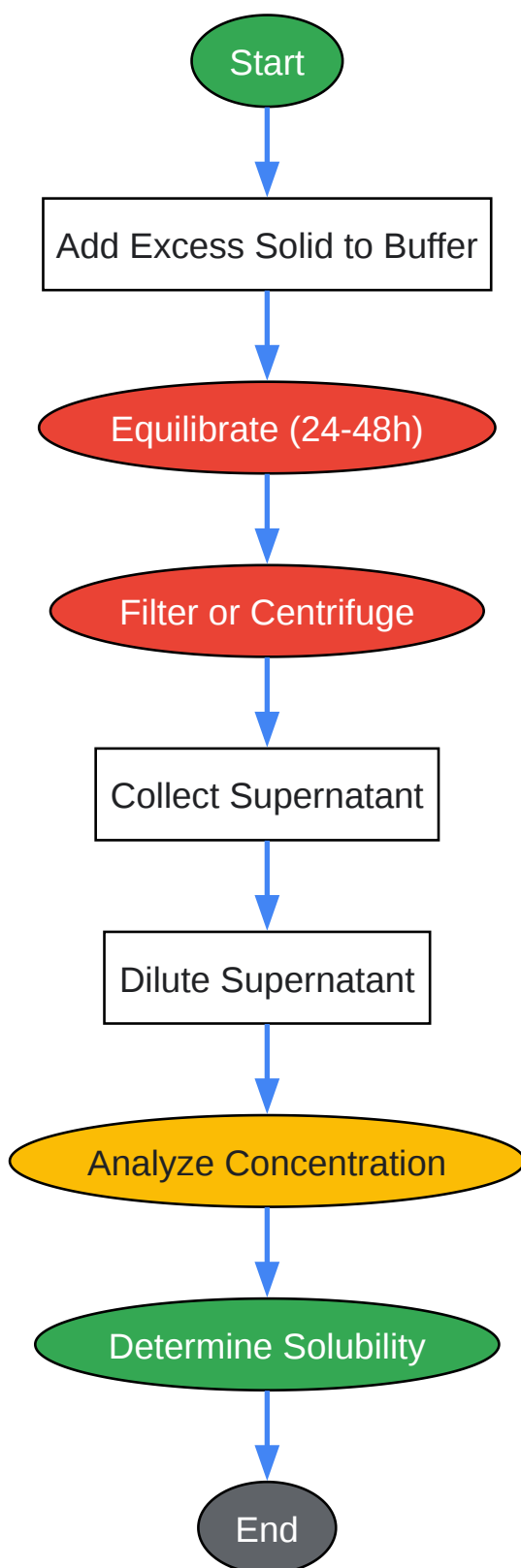
Caption: Experimental workflow for LogP determination via the shake-flask method.

Determination of Aqueous Solubility by Shake-Flask Method

This is the gold-standard method for determining thermodynamic solubility.

Protocol:

- Add an excess amount of solid **6-(pentafluorosulfanyl)benzoxazole** to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.
- Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.
- After equilibration, visually confirm the presence of undissolved solid.
- Separate the undissolved solid from the saturated solution by filtration (using a low-binding filter) or centrifugation.
- Dilute an aliquot of the clear supernatant with a suitable solvent.
- Quantify the concentration of the dissolved compound in the diluted supernatant using a validated analytical method (e.g., HPLC-UV, LC-MS) against a standard curve.
- The determined concentration represents the aqueous solubility of the compound under the specified conditions.



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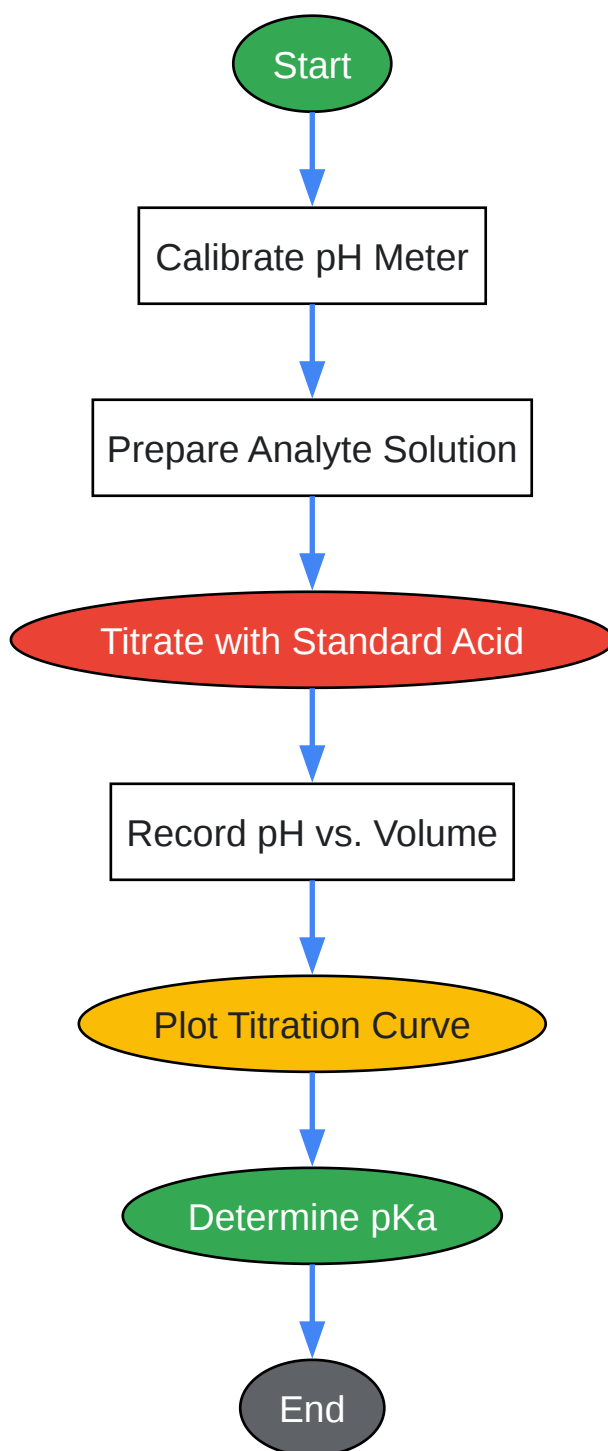
Caption: Experimental workflow for aqueous solubility determination.

Determination of pKa by Potentiometric Titration

This method is suitable for determining the pKa of ionizable groups. For **6-(pentafluorosulfanyl)benzoxazole**, this would measure the basicity of the benzoxazole nitrogen.

Protocol:

- Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).
- Dissolve an accurately weighed amount of **6-(pentafluorosulfanyl)benzoxazole** in a suitable solvent mixture (e.g., water with a co-solvent like methanol if solubility is low).
- Place the solution in a thermostatted vessel and immerse the calibrated pH electrode and a stirrer.
- Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl).
- Record the pH of the solution after each incremental addition of the titrant.
- Plot the pH versus the volume of titrant added.
- The pKa can be determined from the pH at the half-equivalence point of the titration curve. Alternatively, the inflection point of the first derivative of the titration curve corresponds to the equivalence point.



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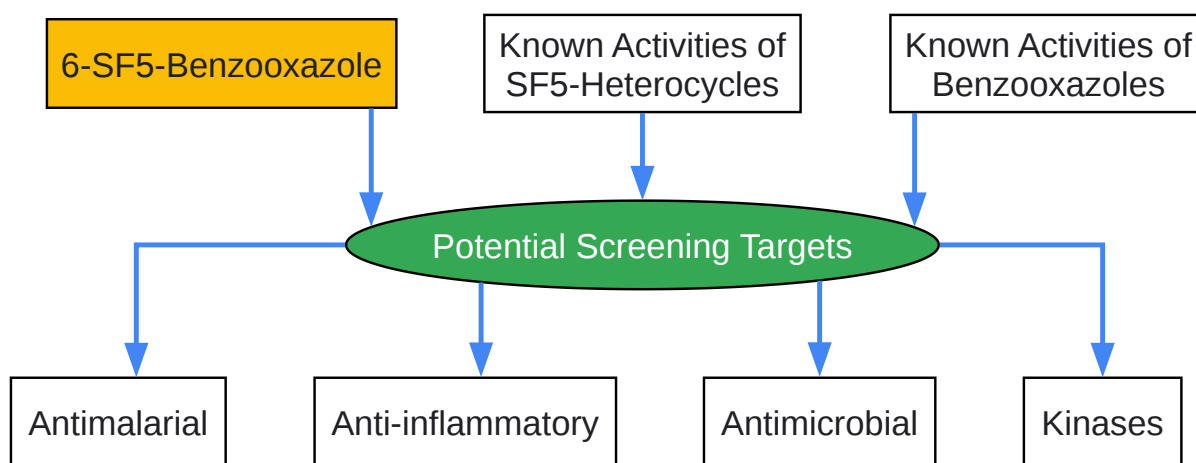
Caption: Experimental workflow for pKa determination by potentiometric titration.

Biological Context and Potential Significance

While no specific biological activities or signaling pathway modulations have been reported for **6-(pentafluorosulfanyl)benzoxazole**, the incorporation of the SF₅ group into various heterocyclic scaffolds has led to compounds with a wide range of biological activities, including:

- Antimalarial: SF₅-containing analogs of mefloquine have shown enhanced activity.[2]
- Anti-inflammatory: SF₅-substituted derivatives of teriflunomide demonstrated improved inhibition of T-cell proliferation.[11]
- Antibacterial and Antifungal: Various SF₅-containing heterocycles have exhibited antimicrobial properties.[2]
- Insecticidal: Meta-diamide insecticides incorporating the SF₅ group have shown high insecticidal activity.[12][13][14]

The benzoxazole moiety itself is a key component of many bioactive molecules with diverse therapeutic applications.[4][5] Therefore, **6-(pentafluorosulfanyl)benzoxazole** represents a novel chemical entity with the potential for interesting biological activities, warranting further investigation in various therapeutic areas. The logical relationship for exploring its potential would be to screen it against a panel of targets relevant to the known activities of both the SF₅ group and the benzoxazole core.



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Caption: Logical workflow for investigating the biological activity of the target compound.

Conclusion

6-(Pentafluorosulfanyl)benzoxazole is a molecule with predicted physicochemical properties that make it an intriguing candidate for drug discovery and materials science. Its anticipated high lipophilicity, metabolic stability, and the strong electron-withdrawing nature of the SF₅ group set it apart from other benzoxazole derivatives. Although direct experimental data is currently lacking, this technical guide provides a solid foundation for its synthesis and characterization by outlining established experimental protocols. The exploration of its biological activities is a logical next step, given the proven track record of both the pentafluorosulfanyl group and the benzoxazole scaffold in medicinal chemistry.

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